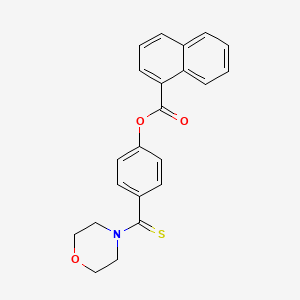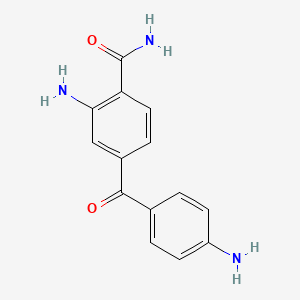![molecular formula C24H17N3O B3568190 2-(4-biphenylyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3568190.png)
2-(4-biphenylyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol
Übersicht
Beschreibung
2-(4-biphenylyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol, also known as BPP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BPP is a pyrazolo[1,5-a]pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 2-(4-biphenylyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol is not fully understood, but it has been proposed that the compound inhibits various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. In addition, this compound has been reported to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. This compound has also been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 and topoisomerase IIα, which are involved in cancer cell proliferation and survival. In addition, this compound has been shown to induce autophagy, a process involved in the degradation of cellular components, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-biphenylyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol has several advantages for lab experiments, including its high purity and stability, which make it suitable for in vitro and in vivo studies. This compound is also relatively easy to synthesize using various methods, and the yield and purity of the compound can be optimized by modifying the reaction conditions. However, this compound has some limitations for lab experiments, including its low solubility in water, which may limit its use in some assays. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in some studies.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-biphenylyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol, including the investigation of its potential pharmacological properties in animal models and clinical trials. In addition, the development of new synthetic methods for this compound may improve the yield and purity of the compound, which may facilitate its use in lab experiments. The identification of the molecular targets of this compound and the elucidation of its mechanism of action may also provide insights into its potential therapeutic applications. Finally, the development of this compound derivatives with improved pharmacological properties may lead to the discovery of new anticancer, anti-inflammatory, and antiviral agents.
Wissenschaftliche Forschungsanwendungen
2-(4-biphenylyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol has been studied for its potential pharmacological properties, including its anticancer, anti-inflammatory, and antiviral activities. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages. In addition, this compound has been reported to have antiviral activity against influenza A virus and herpes simplex virus type 1.
Eigenschaften
IUPAC Name |
5-phenyl-2-(4-phenylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O/c28-24-16-21(19-9-5-2-6-10-19)25-23-15-22(26-27(23)24)20-13-11-18(12-14-20)17-7-3-1-4-8-17/h1-16,26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDPYJGDGFDVET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=NC(=CC(=O)N4N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


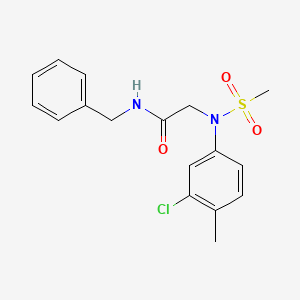
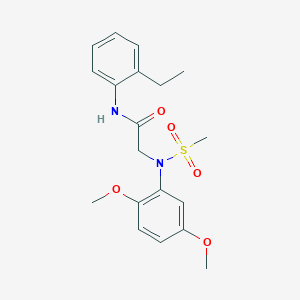
![N-(3-methoxyphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3568125.png)
![4-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3568133.png)
![4-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B3568143.png)
![ethyl 2-[(anilinocarbonothioyl)amino]-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B3568165.png)

![N-[1-(1-azepanylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B3568175.png)
![2-amino-6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3,5-pyridinedicarbonitrile](/img/structure/B3568184.png)
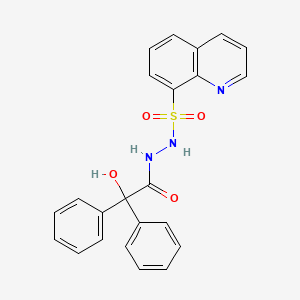
![2-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-hydroxy-6,7-dimethoxy-1-naphthyl)-N-phenylacetamide](/img/structure/B3568192.png)
![3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3568198.png)
